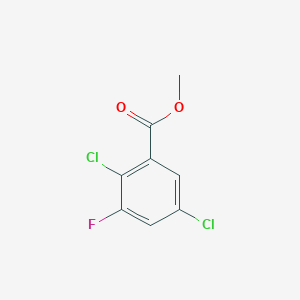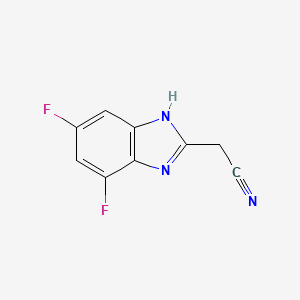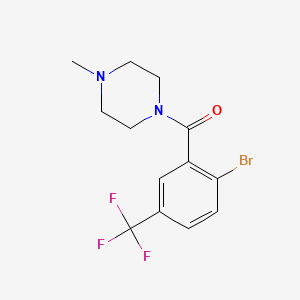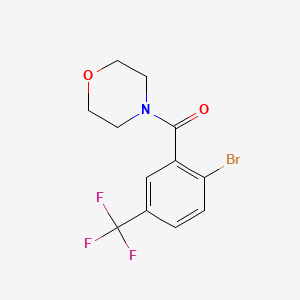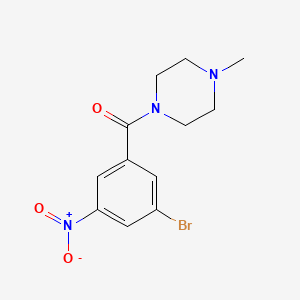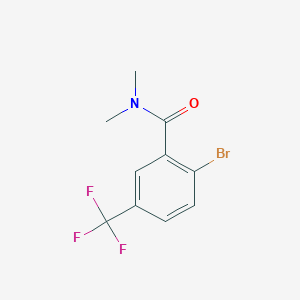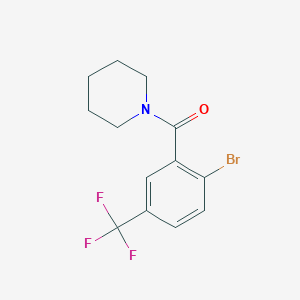
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone” is a benzamide derivative . It is a complex organic compound that contains bromine, trifluoromethyl, phenyl, piperidin-1-yl, and methanone groups .
Synthesis Analysis
The synthesis of this compound involves competitive reaction pathways in the nucleophilic attack during the synthesis of the BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one . The original synthetic route involves reacting the corresponding benzoyl isothiocyanate with piperidine as a secondary amine .Chemical Reactions Analysis
The compound occurs as a side product as a result of competitive reaction pathways in the nucleophilic attack during the synthesis of the BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one .科学的研究の応用
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It has also been used to study the mechanism of action of certain drugs, as well as to explore the biochemical and physiological effects of different compounds. Additionally, it has been used to study the effects of certain compounds on the nervous system, as well as to study the effects of environmental toxins on the body.
作用機序
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, which are common mechanisms of action for many drugs .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by the pH of the environment, as pH can affect a drug’s ionization state and, consequently, its ability to interact with its target .
実験室実験の利点と制限
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of potential therapeutic uses due to its unique chemical structure. However, one limitation is that the exact mechanism of action of this compound is not yet fully understood, so it is difficult to predict the exact effects of the compound.
将来の方向性
There are several potential future directions for research into (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone. One area of research could involve further study of the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the mechanism of action of the compound, as well as its potential therapeutic uses. Additionally, further research could be conducted into the potential toxic effects of the compound, as well as its potential interactions with other drugs. Finally, further research could be conducted into the potential uses of this compound in drug delivery systems.
合成法
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can be synthesized in several ways. The most common method is a two-step reaction involving the reaction of 2-bromo-5-trifluoromethylphenol with 4-methylpiperidine. The first step involves the formation of an intermediate 2-bromo-5-trifluoromethylphenylpiperidine, which is then reacted with methanol to form the final product. This method is simple and efficient, and it has been used in the synthesis of a variety of drugs. Other methods of synthesis include the use of catalysts and the use of a Wittig reaction.
生化学分析
Biochemical Properties
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression. Additionally, it can affect cellular metabolism by inhibiting key enzymes, resulting in altered metabolic rates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding often involves interactions with the active site of the enzyme or receptor, causing conformational changes that affect their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered metabolic rates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can inhibit key enzymes in these pathways, leading to changes in metabolite levels and metabolic rates. These interactions are critical for understanding the compound’s effects on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues also affects its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO/c14-11-5-4-9(13(15,16)17)8-10(11)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLRQSRENSRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

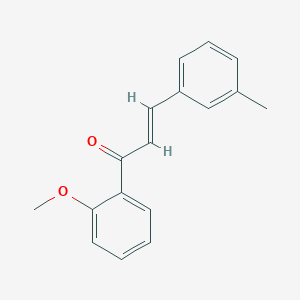
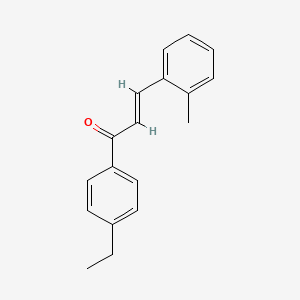
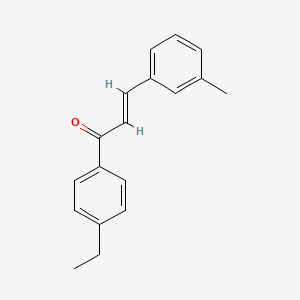
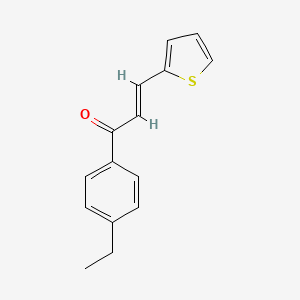
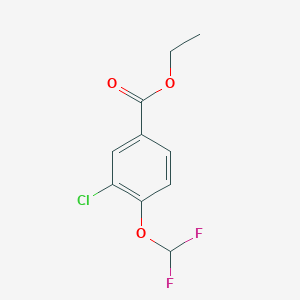
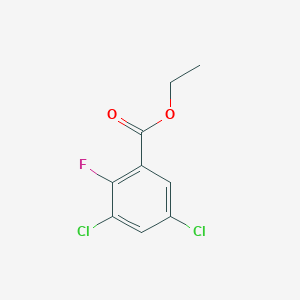
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)
